(R)-alpha-Methylhistamine is a selective agonist of the histamine H3 receptor. [, , , , , , , , ] It is a chiral molecule, with its enantiomer, (S)-alpha-Methylhistamine, exhibiting significantly lower activity at the H3 receptor. [] This selectivity makes it a valuable tool for investigating the physiological roles of the H3 receptor in both the central and peripheral nervous systems. [, , , , , , , , , , , , , , , , ]
(R)-alpha-Methylhistamine is classified as an imidazole derivative, specifically a histamine analog. It is derived from histamine by the addition of a methyl group at the alpha position. The compound is primarily used in research settings to explore its effects on the central nervous system and its potential therapeutic applications, particularly in conditions related to histaminergic signaling.
The synthesis of (R)-alpha-Methylhistamine can be achieved through various chemical pathways. One common method involves the use of chiral catalysts to ensure the production of the desired stereoisomer. The process typically includes:
This synthesis approach allows for high yields of the (R) enantiomer, which is crucial for its biological activity as a selective H3 receptor agonist .
(R)-alpha-Methylhistamine has a molecular formula of C_5H_9N_3 and a molecular weight of approximately 113.15 g/mol. Its structure features:
The three-dimensional conformation of (R)-alpha-Methylhistamine is essential for its interaction with histamine receptors, influencing its binding affinity and selectivity .
(R)-alpha-Methylhistamine primarily acts as an agonist at the H3 receptor, leading to several biochemical reactions:
The mechanism by which (R)-alpha-Methylhistamine exerts its effects involves:
(R)-alpha-Methylhistamine exhibits several key physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential pharmaceutical formulations .
(R)-alpha-Methylhistamine has several important applications in scientific research:
(R)-alpha-Methylhistamine (chemical name: (R)-(-)-α-Methyl-1H-imidazole-4-ethanamine) is a chiral derivative of histamine featuring a methyl substituent at the α-carbon position of the ethylamine side chain. Its molecular formula is C₆H₁₁N₃, with a base molecular weight of 125.18 g/mol. The compound’s defining characteristic is the stereogenic center at the α-carbon, resulting in two enantiomers: the biologically active (R)-form and the less active (S)-form [4] [5]. The (R)-enantiomer exhibits a specific rotation of [α]₂₀ᴅ = -47.5° (c = 1.0 in H₂O), confirming its absolute (R)-configuration [2].
X-ray crystallography studies of its dihydrobromide salt (C₆H₁₁N₃·2HBr, MW 287.0 g/mol) reveal protonation of both imidazole nitrogen and the terminal amine, with the bromide ions stabilizing the crystal lattice. The (R)-configuration allows optimal interaction with the histamine H₃ receptor’s (H₃R) chiral binding pocket, explaining its >200-fold higher affinity over the (S)-enantiomer. The imidazole ring’s tautomerism (between 1H- and 3H- forms) and the basic side chain (pKa ~9.5 for the amine) further influence receptor binding dynamics [4] [6].
Table 1: Key Structural and Stereochemical Properties of (R)-alpha-Methylhistamine
Property | Value/Description |
---|---|
Molecular Formula | C₆H₁₁N₃ (free base) |
Molecular Weight | 125.18 g/mol (free base); 287.0 g/mol (dihydrobromide salt) [6] |
Configuration | (R)-enantiomer |
Chiral Center | α-carbon of ethylamine side chain |
Absolute Rotation | [α]₂₀ᴅ = -47.5° (c = 1.0 in H₂O) [2] |
Tautomerism | 1H-imidazole ↔ 3H-imidazole equilibrium |
Key Functional Groups | Imidazole ring (basic), Chiral primary amine (strongly basic) |
Salt Form Stability | Dihydrobromide salt (hygroscopic; requires desiccation) [2] [9] |
Figure: Enantiomeric comparison showing the (R)-configuration essential for H₃R binding. Electrostatic surface models highlight protonation states under physiological conditions.
The synthesis of enantiomerically pure (R)-alpha-Methylhistamine employs chiral resolution and asymmetric synthesis strategies. Early routes relied on classical resolution of racemic α-methylhistamine using chiral acids (e.g., tartrates), yielding the target enantiomer with moderate optical purity (70-85% ee). Optimization via diastereomeric salt crystallization improved enantiomeric excess (ee) to >98% but suffered from low yields (<25%) [8].
Modern approaches utilize enzymatic resolution or chiral pool synthesis:
Prodrug derivatization addresses the compound’s poor blood-brain barrier (BBB) penetration. Azomethine prodrugs (e.g., SCH 49648) incorporate lipophilic, non-basic promoieties (e.g., 4-nitrobenzylidene) via imine linkages. These derivatives:
Table 2: Comparison of Synthetic Methods for (R)-alpha-Methylhistamine
Method | Key Steps | Yield | ee (%) | Limitations |
---|---|---|---|---|
Classical Resolution | Diastereomeric salt crystallization | 15-25% | 70-85% | Low yield, solvent-intensive |
Enzymatic Dynamic Resolution | Lipase-catalyzed acylation/racemization | 40-45% | >99% | Requires specialized enzymes |
Asymmetric Hydrogenation | Ru-BINAP catalyzed enamide reduction | 80-85% | 90-95% | High-pressure H₂, expensive catalyst |
Azomethine Prodrug Hydrolysis | Imine formation → in vivo cleavage | 60-75%* | N/A | Release kinetics variable |
Yield for prodrug conversion to active form. [4] [8] [9]
(R)-alpha-Methylhistamine dihydrobromide is a white to off-white crystalline solid with high hygroscopicity. Its aqueous solubility is 100 mM (28.7 mg/mL) at 25°C, facilitating biological assay formulation. The free base exhibits lower water solubility (<10 mM) but increased organic solvent miscibility (e.g., ethanol, DMSO) [2] [9].
Key Properties:
Degradation Pathways:
Formulation Stability:
Table 3: Physicochemical and Stability Profile of (R)-alpha-Methylhistamine Dihydrobromide
Property | Conditions/Value | Significance |
---|---|---|
Solubility | 100 mM in water (28.7 mg/mL) [2] | Facilitates in vitro/in vivo dosing; stock solution stability |
logD₇.₄ | -2.1 (ionized) | Explains limited BBB penetration without prodrugs [8] |
pKa | pKa₁ (Imidazole): 5.8; pKa₂ (Amine): 9.7 | Dictates protonation state at physiological pH (monocation dominant) |
Hygroscopicity | High (requires desiccation) [9] | Impacts storage and handling protocols |
Photostability | t₁/₂ = 72 h (under UV light) | Requires light-protected storage |
**Solution Stability (pH 7) | t₁/₂ > 30 days (4°C) | Allows refrigerated aqueous stock solutions |
Thermal Degradation | Onset: 215°C (salt decomposition) | Indicates suitability for room temperature solid storage |
Figure: pH-dependent speciation model showing cationic (pH<5), monocationic (pH 6–8), and neutral (pH>9) species prevalence. Degradation pathways include oxidative deamination (primary) and photolytic cleavage (secondary).
Table 4: Compound Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (R)-(-)-α-Methyl-1H-imidazole-4-ethanamine |
Common Synonyms | (R)-(-)-α-Methylhistamine; RAMH |
CAS Number (free base) | 75614-87-8 [4] |
CAS Number (dihydrobromide) | 868698-49-1 [2] [6] |
PubChem CID (free base) | 156615 [1] |
PubChem CID (dihydrobromide) | 45037031 [2] |
ChEBI ID | CHEBI:73337 [4] |
SMILES (free base) | NC@HCC1=CN=CN1 |
InChIKey (dihydrobromide) | RWHNAAABSGVRDT-ZJIMSODOSA-N [2] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3